5-(Nonyloxy)tryptamine
Overview
Description
5-(Nonyloxy)tryptamine is a tryptamine derivative known for its selective agonist activity at the 5-HT1B receptor. This compound is characterized by the presence of a nonyloxy group attached to the tryptamine structure, which enhances its potency and selectivity for the 5-HT1B receptor over the 5-HT1A receptor .
Mechanism of Action
Target of Action
5-(Nonyloxy)tryptamine, also known as 5-Nonyloxytryptamine, is a tryptamine derivative that acts as a selective agonist at the 5-HT1B receptor . The 5-HT1B receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin (5-Hydroxytryptamine, 5-HT). It is known to play a key role in various physiological and neurological processes.
Mode of Action
This compound interacts with its target, the 5-HT1B receptor, by mimicking the effects of serotonin. It has a high binding affinity of 1.0 nM for the 5-HT1B receptor, and around 300-fold selectivity over the related 5-HT1A receptor . This means that it binds to the 5-HT1B receptor with high specificity and triggers a response similar to that of serotonin.
Result of Action
This compound has been found to have several effects at the cellular level. It is known to enhance neurite outgrowth of cultured primary neurons, protect neurons from oxidative stress, enhance Schwann cell proliferation, reduce migration of astrocytes, and enhance myelination in vitro . Additionally, it has been found to have antiproliferative and cytotoxic effects on breast cancer cell lines .
Biochemical Analysis
Biochemical Properties
5-(Nonyloxy)tryptamine interacts with the 5-HT1B receptor, a subtype of the serotonin (5-hydroxytryptamine, 5-HT) receptor . It has a 5-HT1B binding affinity of 1.0 nM, and around 300-fold selectivity over the related 5-HT1A receptor . This interaction plays a crucial role in its biochemical reactions.
Cellular Effects
This compound has been found to have antiproliferative and cytotoxic effects on breast cancer cell lines . It exerts its effects through the serotonin (5-hydroxytryptamine, 5-HT) 5-HT1B/1D receptors . It also enhances neurite outgrowth of cultured primary neurons, protects neurons from oxidative stress, enhances Schwann cell proliferation, reduces migration of astrocytes, and enhances myelination in vitro .
Molecular Mechanism
The molecular mechanism of this compound involves its selective agonistic action on the 5-HT1B receptor . This interaction influences various cellular functions and processes, including cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
As a derivative of tryptamine, it is likely involved in tryptophan metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Nonyloxy)tryptamine typically involves the alkylation of serotonin with nonyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-(Nonyloxy)tryptamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The nonyloxy group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding amines.
Substitution: Formation of various alkylated tryptamine derivatives.
Scientific Research Applications
5-(Nonyloxy)tryptamine has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of serotonin receptor agonists.
Biology: Investigated for its role in modulating serotonin levels and its effects on neuronal activity.
Medicine: Explored for its potential therapeutic applications in treating migraine disorders and depression.
Industry: Utilized in the development of new pharmaceuticals targeting serotonin receptors
Comparison with Similar Compounds
- 5-Benzyloxytryptamine
- 5-Carboxamidotryptamine
- 5-Ethoxy-DMT
- Sumatriptan
Comparison: 5-(Nonyloxy)tryptamine stands out due to its high selectivity and potency for the 5-HT1B receptor. Compared to other similar compounds, it has a significantly higher binding affinity and selectivity, making it a preferred choice for research focused on the 5-HT1B receptor .
Properties
IUPAC Name |
2-(5-nonoxy-1H-indol-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-2-3-4-5-6-7-8-13-22-17-9-10-19-18(14-17)16(11-12-20)15-21-19/h9-10,14-15,21H,2-8,11-13,20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSMSRREJYOGQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC2=C(C=C1)NC=C2CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058653 | |
Record name | 5-Nonyloxytryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157798-12-4 | |
Record name | 5-(Nonyloxy)tryptamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157798-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Nonyloxy)tryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157798124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Nonyloxytryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Nonyloxy)tryptamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV6CHD9VPT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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